molecular formula C9H16N4 B2950634 1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine CAS No. 2155546-36-2

1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine

Cat. No.: B2950634
CAS No.: 2155546-36-2
M. Wt: 180.255
InChI Key: VRZVTHUVFQQZPT-UHFFFAOYSA-N
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Description

The compound “1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine” is a complex organic molecule that contains a pyrrolidine ring and a pyrazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrazole is a five-membered ring with two nitrogen atoms . The pyrazole ring in this compound is substituted with two methyl groups .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through processes like alkylation . For example, multidentate poly ( (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the pyrrolidine and pyrazole rings, as well as the placement of the methyl groups on the pyrazole ring . The exact structure would need to be determined through techniques like X-ray diffraction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine and pyrazole rings could influence its solubility, stability, and reactivity .

Mechanism of Action

Future Directions

Future research could explore the potential uses of this compound in various fields, such as catalysis, medicine, or biomimetic studies . Further studies could also investigate the synthesis of similar compounds and their properties .

Properties

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)pyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-7-5-9(12(2)11-7)13-4-3-8(10)6-13/h5,8H,3-4,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZVTHUVFQQZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCC(C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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